molecular formula C18H19N7O3 B6537345 N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058237-39-0

N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No. B6537345
CAS RN: 1058237-39-0
M. Wt: 381.4 g/mol
InChI Key: NDEUBHVYDOZNCC-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H19N7O3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is 381.15493749 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F5123-0215 is plasma kallikrein , a serine protease that plays a crucial role in the kallikrein-kinin system . This system is involved in various physiological processes, including blood pressure regulation, inflammation, and pain perception .

Mode of Action

F5123-0215 is a monoclonal antibody that specifically and potently inhibits the enzymatic activity of plasma kallikrein . It binds to an alternate region of plasma kallikrein, distinct from the active site pocket, thereby inhibiting its enzymatic activity . This unique binding mechanism prevents the generation of bradykinin, a peptide that causes blood vessels to dilate .

Biochemical Pathways

By inhibiting plasma kallikrein, F5123-0215 disrupts the kallikrein-kinin system . This system is responsible for the production of bradykinin, which, when overproduced, can lead to increased vascular permeability and edema . Therefore, the inhibition of plasma kallikrein by F5123-0215 reduces the production of bradykinin, alleviating symptoms associated with its overproduction .

Pharmacokinetics

The pharmacokinetic properties of F5123-0215 are characterized by its long plasma half-life . This is attributed to its YTE-modified immunoglobulin G1 structure, which enhances its pH-dependent binding to the neonatal Fc receptor (FcRn), reducing its clearance and extending its half-life . This allows for a prolonged duration of action, potentially enabling less frequent dosing .

Result of Action

The inhibition of plasma kallikrein by F5123-0215 leads to a decrease in bradykinin production . This can alleviate symptoms associated with conditions like hereditary angioedema, which is characterized by episodes of severe swelling and is linked to the overproduction of bradykinin .

Action Environment

The action, efficacy, and stability of F5123-0215 can be influenced by various environmental factors. For instance, changes in pH can affect its binding to the FcRn and thus its pharmacokinetic properties . Moreover, individual patient factors, such as the presence of other diseases or the use of other medications, can also influence its action and efficacy.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-12-20-21-16-4-5-17(22-25(12)16)23-6-8-24(9-7-23)18(26)19-13-2-3-14-15(10-13)28-11-27-14/h2-5,10H,6-9,11H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEUBHVYDOZNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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